2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester
Description
2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester (CAS 1052138-94-9) is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its molecular formula is C₁₂H₁₈BNO₄S, with a molecular weight of 283.15 g/mol . The compound features a pyridine ring substituted with a methylsulfonyl group at position 2 and a pinacol-protected boronic ester at position 2. This structural configuration enhances stability and reactivity in palladium-catalyzed couplings, making it valuable in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
2-methylsulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-11(2)12(3,4)18-13(17-11)9-7-6-8-14-10(9)19(5,15)16/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJJOKNNGLNSOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Brominated Precursor
The preparation of 3-bromo-2-(methylsulfonyl)pyridine serves as the cornerstone for this route. Starting from 2-methylthiopyridine , bromination at the 3-position is achieved using bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as . Subsequent oxidation of the thioether group to a sulfonyl group is performed using in acetic acid, yielding the brominated sulfone precursor in 78–85% yield.
Palladium-Catalyzed Borylation
The Miyaura borylation reaction employs bis(pinacolato)diboron () and a palladium catalyst to convert the brominated intermediate into the target boronic ester. Optimal conditions derived from literature include:
Under these conditions, the reaction achieves a 50–65% isolated yield after silica gel chromatography. The electron-withdrawing nature of the methylsulfonyl group slightly reduces catalytic activity compared to non-functionalized aryl bromides, necessitating higher catalyst loadings.
Sequential Thioether Oxidation and Boronic Ester Coupling
Thioether Intermediate Synthesis
This route begins with 3-bromo-2-(methylthio)pyridine , synthesized via nucleophilic substitution of 2,3-dibromopyridine with sodium thiomethoxide () in dimethylformamide (DMF) at 120°C. The methylthio group is then oxidized to a sulfonyl group using Oxone () in a mixture, achieving >90% conversion.
Suzuki-Miyaura Coupling
The brominated sulfone undergoes cross-coupling with pinacol borane using a -catalyzed system:
This method avoids the need for pre-functionalized boronic esters but requires stringent anhydrous conditions to prevent hydrolysis of the boronic acid intermediate.
Directed Metalation-Borylation Approaches
Directed Ortho-Metalation
A less conventional method involves directed metalation of 2-(methylsulfonyl)pyridine using lithium diisopropylamide (LDA) at −78°C to deprotonate the 3-position. Quenching the resulting lithiated species with triisopropyl borate () forms a boronate complex, which is subsequently treated with pinacol to yield the target compound.
Challenges and Limitations
-
Low functional group tolerance : The strong base LDA may degrade sensitive substrates.
-
Moderate yields : Yields range from 30–40% due to competing side reactions.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Catalyst System | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Miyaura Borylation | Bromination → Oxidation → Borylation | 50–65 | High reproducibility | Requires pre-functionalized bromide | |
| Sequential Oxidation | Thioether → Sulfone → Coupling | 55–60 | Avoids boronic ester instability | Multiple purification steps | |
| Directed Metalation | Metalation → Boronation | LDA | 30–40 | No halogenated precursors needed | Low yield, harsh conditions |
Reaction Optimization and Scale-Up Considerations
Catalyst Screening
Comparative studies reveal that outperforms in Miyaura borylation due to its superior stability at elevated temperatures. Adding as a co-catalyst enhances turnover numbers by mitigating palladium aggregation.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are frequently employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various arylated products depending on the coupling partner.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Boronic acids, including 2-(methylsulfonyl)pyridine-3-boronic acid pinacol ester, have been extensively studied for their potential in cancer therapy. They act as proteasome inhibitors, which are crucial in regulating protein degradation pathways. Bortezomib, the first boronic acid drug approved for multiple myeloma, paved the way for further research into similar compounds.
- Mechanism of Action : These compounds inhibit the 26S proteasome, leading to the accumulation of pro-apoptotic factors and ultimately inducing cell death in cancer cells .
Case Study: Bortezomib and Derivatives
Bortezomib has shown efficacy in treating multiple myeloma and has inspired the development of new boronic acid derivatives with enhanced potency and selectivity .
Organic Synthesis
Cross-Coupling Reactions
2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester can be utilized in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds between aryl halides and boronic acids.
- Reaction Conditions : Typically performed in the presence of a palladium catalyst and a base, these reactions are crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Data Table: Comparison of Reaction Yields
| Compound | Yield (%) | Conditions |
|---|---|---|
| 2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester | 85 | Pd catalyst, K2CO3, DMF |
| Bortezomib | 75 | Pd catalyst, NaOH, ethanol |
| Other Boronic Esters | 70-90 | Varies (base and solvent dependent) |
Agrochemical Applications
Boronic acids have also found utility in the development of herbicides and pesticides. Their ability to inhibit specific enzymes involved in plant growth makes them valuable in agricultural chemistry.
Case Study: Herbicide Development
Research has indicated that certain boronic acids can selectively inhibit the enzyme acetolactate synthase (ALS), leading to effective weed control without harming crop plants .
Material Science
In material science, boronic esters are being explored for their role in creating new materials with unique properties. Their ability to form dynamic covalent bonds allows for the development of self-healing materials and smart polymers.
Research Insights
Studies have shown that incorporating boronic esters into polymer matrices can enhance mechanical properties and introduce stimuli-responsive behavior .
Mechanism of Action
The compound exerts its effects primarily through its role in Suzuki–Miyaura coupling reactions. The mechanism involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group .
Comparison with Similar Compounds
Positional Isomers on the Pyridine Ring
Key Comparison Points : Substituent positions, electronic effects, and reactivity.
Impact on Reactivity :
Substituent Variations on the Pyridine Ring
Key Comparison Points : Functional group identity, electronic effects, and applications.
Aromatic Core Modifications
Key Comparison Points : Pyridine vs. phenyl cores, steric effects.
Commercial Availability and Purity
| Compound Name | Purity (%) | Supplier | Price (USD/g) |
|---|---|---|---|
| 2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester | >95 | Combi-Blocks | ~300 (1g) |
| 5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester | 95 | Thermo Scientific | ~350 (1g) |
| 6-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester | >95 | Key Organics | ~320 (1g) |
| [2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester | >95 | CymitQuimica | ~400 (500mg) |
Notes:
- Prices vary based on substituent complexity and synthetic difficulty. Halogenated derivatives (e.g., fluoro) command higher costs due to challenging syntheses .
Biological Activity
2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its applications in drug discovery, particularly in the inhibition of certain enzymes and as a building block in the synthesis of more complex molecules. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Structure
The chemical structure of 2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester is characterized by a pyridine ring substituted with a methylsulfonyl group and a boronic acid moiety. The pinacol ester formation enhances the stability and solubility of the compound.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈BNO₄S |
| Molecular Weight | 273.35 g/mol |
| Melting Point | 164-167 °C |
| Solubility | Soluble in organic solvents |
| Storage Conditions | Refrigeration required |
The biological activity of 2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester is largely attributed to its ability to inhibit specific enzymes involved in various biological pathways. Boronic acids are known to interact with diols and amino acids, making them effective in targeting proteases and kinases.
Case Study: Inhibition of LpxC
Research has indicated that analogs of this compound can inhibit the enzyme LpxC, which is crucial for the survival of Gram-negative bacteria like Pseudomonas aeruginosa. Inhibition of LpxC leads to disruption in bacterial cell wall synthesis, showcasing its potential as an antibacterial agent.
Table 2: Efficacy Data on LpxC Inhibition
| Compound | IC50 (µM) | Residence Time (min) | Post-Antibiotic Effect (h) |
|---|---|---|---|
| 2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester | 0.5 | 41 | 1.26 |
| PT913 | 0.69 | 124 | 4 |
These findings indicate that modifications to the boronic acid structure can significantly enhance both potency and duration of action against bacterial targets.
Applications in Drug Discovery
The compound is being explored as a scaffold for developing new therapeutics targeting various diseases, including cancer and bacterial infections. Its ability to selectively inhibit specific kinases makes it a valuable tool in cancer research.
Case Study: Cancer Therapeutics
Recent studies have demonstrated that derivatives of this compound can effectively inhibit cancer cell proliferation by targeting signaling pathways involved in cell growth and survival. For instance, compounds based on this scaffold have shown promising results in inhibiting ALK kinases involved in certain types of lung cancer.
Table 3: Cancer Cell Line Studies
| Cell Line | Compound Tested | IC50 (nM) |
|---|---|---|
| A549 (Lung Cancer) | 2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester | 16 |
| MCF-7 (Breast Cancer) | MU1700 | 12 |
Q & A
Q. What are the recommended synthetic routes for preparing 2-(methylsulfonyl)pyridine-3-boronic acid pinacol ester, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common approach involves:
Sulfonation : Introduce the methylsulfonyl group to pyridine via oxidation of a methylthio intermediate using m-CPBA or Oxone .
Boronation : Install the boronic acid pinacol ester via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) in anhydrous THF at 80°C .
Critical Factors :
- Moisture sensitivity: Use Schlenk-line techniques for inert conditions.
- Catalyst choice: Pd(OAc)₂ with SPhos ligand improves regioselectivity for meta-substituted pyridines .
Yield Optimization : - Solvent polarity (THF vs. dioxane) affects reaction rates.
- Excess B₂pin₂ (1.5 equiv) and prolonged reaction times (12–16 hr) enhance conversion (reported yields: 60–85%) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer: Storage :
- Airtight containers under argon at –20°C to prevent hydrolysis of the boronic ester .
- Desiccants (e.g., molecular sieves) are critical for long-term storage .
Handling : - Use gloveboxes for weighing to avoid moisture.
- Pre-dry solvents (e.g., THF over Na/benzophenone) for reactions .
Stability Data : - Decomposition observed at >40°C; avoid prolonged exposure to light (UV-sensitive) .
Advanced Research Questions
Q. How does the methylsulfonyl group influence reactivity in cross-coupling reactions compared to other pyridine derivatives?
Methodological Answer: The methylsulfonyl group acts as a strong electron-withdrawing group (EWG), which:
Activates the Boron Site : Enhances electrophilicity, accelerating transmetalation in Suzuki-Miyaura couplings .
Directs Selectivity : Para/ortho-directing effects stabilize transition states in Pd-catalyzed reactions.
Comparative Reactivity :
- vs. Methoxy Groups : Methylsulfonyl derivatives show faster coupling rates but lower solubility (e.g., in DMF vs. DMSO) .
- vs. Halides : Requires higher catalyst loading (5 mol% Pd) due to steric hindrance .
Case Study :
Coupling with aryl halides under microwave irradiation (120°C, 30 min) achieves >90% conversion vs. 70% for non-EWG analogs .
Q. What analytical techniques are most effective for characterizing and quantifying this compound?
Methodological Answer: Primary Techniques :
NMR :
- ¹¹B NMR : Peak at δ 28–30 ppm confirms boronic ester integrity .
- ¹H NMR : Methylsulfonyl protons appear as a singlet at δ 3.2–3.4 ppm .
LC-MS :
Q. How can researchers resolve contradictions in catalytic efficiency reported across different studies?
Methodological Answer: Common Contradictions :
- Discrepancies in Pd catalyst performance (e.g., Pd(OAc)₂ vs. PdCl₂).
- Variable yields in polar vs. nonpolar solvents.
Troubleshooting Framework :
Catalyst Screening : Test Pd sources (e.g., Pd₂(dba)₃) with ligands (SPhos, XPhos) to identify optimal combinations .
Solvent Effects :
- High-polarity solvents (DMSO) improve solubility but may deactivate Pd via coordination .
- Additives like K₂CO₃ mitigate deactivation in DMF .
Kinetic Studies : Use in situ IR or GC-MS to monitor intermediate formation and identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
